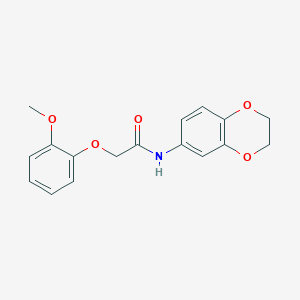
N-ethyl-N-(2-naphthylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-naphthylsulfonyl)glycine (ENG) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a glycine derivative that is commonly used as a tool compound in biochemical research.
Mécanisme D'action
N-ethyl-N-(2-naphthylsulfonyl)glycine acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. By binding to the receptor, N-ethyl-N-(2-naphthylsulfonyl)glycine blocks the binding of glycine, which results in the inhibition of synaptic transmission.
Biochemical and Physiological Effects:
N-ethyl-N-(2-naphthylsulfonyl)glycine has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the glycine receptor, which is involved in the regulation of synaptic transmission in the central nervous system. N-ethyl-N-(2-naphthylsulfonyl)glycine has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-(2-naphthylsulfonyl)glycine has several advantages as a tool compound for scientific research. It is a highly specific antagonist of the glycine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, N-ethyl-N-(2-naphthylsulfonyl)glycine also has some limitations. It is a relatively expensive compound, which limits its use in large-scale experiments. Additionally, N-ethyl-N-(2-naphthylsulfonyl)glycine has a short half-life, which requires frequent administration in in vivo experiments.
Orientations Futures
There are several future directions for the research on N-ethyl-N-(2-naphthylsulfonyl)glycine. One potential direction is the development of more potent and selective antagonists of the glycine receptor. Another direction is the investigation of the role of the glycine receptor in various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, the use of N-ethyl-N-(2-naphthylsulfonyl)glycine as a potential therapeutic agent for various inflammatory and painful conditions warrants further investigation.
Conclusion:
In conclusion, N-ethyl-N-(2-naphthylsulfonyl)glycine is a highly specific antagonist of the glycine receptor that has a wide range of potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it a valuable tool compound for studying the role of the glycine receptor in various physiological and pathological conditions. Further research on N-ethyl-N-(2-naphthylsulfonyl)glycine and its derivatives may lead to the development of new therapeutic agents for various neurological and psychiatric disorders.
Méthodes De Synthèse
N-ethyl-N-(2-naphthylsulfonyl)glycine is synthesized through a multi-step process that involves the reaction of naphthalene with chlorosulfonic acid, followed by the reaction of the resulting sulfonyl chloride with glycine ethyl ester. The final product is obtained through the hydrolysis of the ester group.
Applications De Recherche Scientifique
N-ethyl-N-(2-naphthylsulfonyl)glycine is widely used in scientific research as a tool compound to study the role of glycine receptors in various physiological and pathological conditions. It is also used as a competitive antagonist of the glycine receptor, which plays a crucial role in synaptic transmission in the central nervous system.
Propriétés
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-15(10-14(16)17)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWEDVJDWVGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(naphthalen-2-ylsulfonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
